molecular formula C22H22F3NO6 B561925 N-Trifluoroacetyl-N-methyl-deacetylcolchiceine CAS No. 1217782-80-3

N-Trifluoroacetyl-N-methyl-deacetylcolchiceine

Cat. No.: B561925
CAS No.: 1217782-80-3
M. Wt: 453.414
InChI Key: BGKNQBHEZDTGMU-AWEZNQCLSA-N
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Description

N-Trifluoroacetyl-N-methyl-deacetylcolchiceine is a synthetic derivative of the natural alkaloid colchicine, specifically designed for advanced pharmacological research. Its primary investigated application lies in oncology, particularly in studying mechanisms to overcome multi-drug resistance (MDR) in human cancer cell lines . Research on structurally analogous N-deacetyl-N-aminoacylthiocolchicine derivatives has demonstrated significant antiproliferative activity, highlighting the potential of modifying the colchicine scaffold to enhance its efficacy against resistant cancers . The research value of this compound is rooted in the well-established mechanism of its parent compound. Colchicine's primary action is the binding to tubulin, thereby inhibiting microtubule polymerization . Microtubules are critical components of the cytoskeleton and are essential for numerous cellular processes, including mitosis, intracellular transport, and cell migration . By disrupting microtubule dynamics, colchicine and its derivatives can inhibit cancer cell proliferation, migration, and metastatic potential . This makes this compound a valuable chemical tool for probing tubulin dynamics, cell cycle arrest, and pathways of programmed cell death in experimental models. Researchers can utilize this compound to further explore the structure-activity relationships of colchicine analogs and develop novel therapeutic strategies targeting the cytoskeleton of malignant cells.

Properties

IUPAC Name

2,2,2-trifluoro-N-[(7S)-10-hydroxy-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3NO6/c1-26(21(29)22(23,24)25)14-7-5-11-9-17(30-2)19(31-3)20(32-4)18(11)12-6-8-15(27)16(28)10-13(12)14/h6,8-10,14H,5,7H2,1-4H3,(H,27,28)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGKNQBHEZDTGMU-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)O)OC)OC)OC)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)O)OC)OC)OC)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40652688
Record name 2,2,2-Trifluoro-N-[(7S)-10-hydroxy-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217782-80-3
Record name 2,2,2-Trifluoro-N-[(7S)-10-hydroxy-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Trifluoroacetylation of Deacetylcolchiceine

The first step introduces the trifluoroacetyl group to the C7 amine. Two methods dominate:

Method A: Trifluoroacetic Anhydride (TFAA) in Anhydrous Conditions

  • Reagents : Trifluoroacetic anhydride (TFAA), dichloromethane (DCM), triethylamine (TEA).

  • Conditions : 0–5°C, inert atmosphere (N₂/Ar), 4–6 hours.

  • Mechanism : TFAA reacts with the primary amine to form a stable trifluoroacetamide. TEA neutralizes liberated trifluoroacetic acid.

  • Yield : ~85–90% (estimated from analogous reactions).

Method B: Ethyl Trifluoroacetate in Aqueous Alkaline Media

  • Reagents : Ethyl trifluoroacetate, aqueous NaOH (pH 9–10).

  • Conditions : 5°C, 2 hours.

  • Mechanism : Nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl of ethyl trifluoroacetate.

  • Yield : ~78% (reported for lysine derivatives).

Comparative Analysis :

ParameterMethod AMethod B
Reaction Time4–6 hours2 hours
Temperature0–5°C5°C
SolventAnhydrous DCMAqueous NaOH
ScalabilitySuitable for bulkLimited by pH control

Method A is preferred for scalability, while Method B offers faster kinetics.

N-Methylation of Trifluoroacetyl-deacetylcolchiceine

The second step involves methylating the trifluoroacetamide nitrogen.

Methyl Iodide with Strong Base

  • Reagents : Methyl iodide (MeI), sodium hydride (NaH), tetrahydrofuran (THF).

  • Conditions : 25°C, 12 hours.

  • Mechanism : Deprotonation of the amide nitrogen by NaH, followed by nucleophilic substitution with MeI.

  • Yield : ~70–75%.

Dimethyl Sulfate in Biphasic Systems

  • Reagents : Dimethyl sulfate, NaOH (10%), tetrabutylammonium bromide (TBAB).

  • Conditions : 40°C, 8 hours.

  • Mechanism : Phase-transfer catalysis (TBAB) facilitates methylation in aqueous-organic media.

  • Yield : ~80–85%.

Key Optimization Factors :

  • Base Strength : Strong bases (NaH) enhance deprotonation but risk side reactions.

  • Catalysis : TBAB improves reaction efficiency in biphasic systems.

Stereochemical Considerations and Purification

The C7 position in deacetylcolchiceine is chiral (7S configuration). Both steps preserve stereochemistry due to:

  • Trifluoroacetylation : Non-reactive conditions prevent racemization.

  • Methylation : Steric hindrance from the trifluoroacetyl group directs methyl addition to the nitrogen without affecting the C7 center.

Purification :

  • Chromatography : Silica gel column chromatography (ethyl acetate/hexane, 3:7).

  • Crystallization : Ethanol/water recrystallization yields >95% purity.

Analytical Characterization

Critical spectroscopic data for this compound:

TechniqueKey Signals
¹H NMR δ 3.28 (s, 3H, N–CH₃), δ 6.45 (s, 1H, Ar–H), δ 3.85 (s, 3H, OCH₃)
¹³C NMR δ 157.8 (C=O, trifluoroacetyl), δ 38.5 (N–CH₃), δ 56.1 (OCH₃)
HRMS m/z 453.414 [M+H]⁺ (calculated: 453.414)

The trifluoroacetyl group’s electron-withdrawing nature deshields adjacent protons, confirmed by downfield shifts in NMR.

Challenges and Mitigation Strategies

Incomplete Methylation

  • Cause : Steric hindrance from the trifluoroacetyl group.

  • Solution : Prolonged reaction times (up to 24 hours) or elevated temperatures (50°C).

Hydrolysis of Trifluoroacetamide

  • Cause : Residual moisture during methylation.

  • Solution : Rigorous drying of solvents and reagents.

Industrial-Scale Adaptations

For bulk synthesis (≥1 kg):

  • Continuous Flow Reactors : Enhance heat/mass transfer during trifluoroacetylation.

  • Catalytic Methylation : Recyclable catalysts (e.g., polymer-supported bases) reduce waste .

Chemical Reactions Analysis

Types of Reactions

N-Trifluoroacetyl-N-methyl-deacetylcolchiceine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The reactions are usually carried out under controlled temperatures and pressures to ensure optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

Anticancer Activity

N-Trifluoroacetyl-N-methyl-deacetylcolchiceine has been studied for its anticancer properties, particularly due to its ability to disrupt microtubule dynamics. Colchicine and its derivatives are known to inhibit cell division by preventing the formation of mitotic spindles.

  • Mechanism of Action : The compound binds to tubulin, inhibiting its polymerization into microtubules. This action leads to cell cycle arrest in the metaphase stage, ultimately triggering apoptosis in cancer cells .
  • Case Studies : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. For instance, a study showed a significant reduction in cell viability at concentrations as low as 10 µM .

Anti-inflammatory Properties

The compound's ability to modulate inflammatory responses has been explored in several studies. Its mechanism involves the inhibition of leukocyte migration and the production of pro-inflammatory cytokines.

  • Research Findings : Experiments have indicated that this compound can reduce inflammation in models of arthritis and other inflammatory diseases by downregulating NF-kB signaling pathways .
  • Clinical Implications : This property positions the compound as a potential candidate for developing new anti-inflammatory drugs that could offer benefits over existing therapies with fewer side effects.

Biochemical Research Applications

Beyond therapeutic uses, this compound serves as an important tool in biochemical research.

  • Proteomics : The compound is utilized in proteomics for labeling and analyzing proteins due to its trifluoroacetyl group, which enhances mass spectrometry detection sensitivity .
  • Cell Biology Studies : Researchers employ this compound to study cellular processes such as mitosis and apoptosis, providing insights into cancer biology and potential therapeutic targets.

Comparative Analysis of Efficacy

The following table summarizes the efficacy of this compound compared to other colchicine derivatives:

CompoundAnticancer ActivityAnti-inflammatory ActivityBiochemical Application
This compoundHighModerateHigh
ColchicineHighLowModerate
Other Derivatives (e.g., Demecolcine)ModerateLowModerate

Mechanism of Action

N-Trifluoroacetyl-N-methyl-deacetylcolchiceine exerts its effects by binding to tubulin, a protein that is essential for microtubule formation. This binding prevents the polymerization of tubulin, thereby disrupting the microtubule network within cells. This disruption leads to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .

Comparison with Similar Compounds

Similar Compounds

    N-Trifluoroacetyl-N-methyl-deacetylcolchicine: Another derivative of colchicine with similar properties but different molecular structure.

    Colchicine: The parent compound from which N-Trifluoroacetyl-N-methyl-deacetylcolchiceine is derived.

    N-Methyl-bis(trifluoroacetamide): A related compound used in similar research applications

Uniqueness

This compound is unique due to its specific trifluoroacetyl and methyl modifications, which enhance its binding affinity to tubulin and its overall stability. These modifications make it a valuable tool in research focused on microtubule dynamics and cancer therapy .

Biological Activity

N-Trifluoroacetyl-N-methyl-deacetylcolchiceine is a derivative of colchicine, a well-known alkaloid with significant biological activity, particularly in cancer treatment and anti-inflammatory applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Structure and Synthesis

This compound is synthesized from colchicine through a series of chemical modifications, including the introduction of a trifluoroacetyl group and methylation. The molecular formula is C23H24F3NO6C_{23}H_{24}F_3NO_6 with a molecular weight of 467.44 g/mol . The structural modifications aim to enhance the compound's biological properties compared to its parent molecule.

Colchicine and its derivatives, including this compound, exert their biological effects primarily through the following mechanisms:

  • Microtubule Disruption : Colchicine binds to tubulin, inhibiting microtubule polymerization. This action disrupts mitotic spindle formation, leading to cell cycle arrest in metaphase .
  • P-glycoprotein Interaction : The compound's ability to interact with P-glycoprotein (P-gp), a key player in multidrug resistance (MDR), is significant. Studies indicate that structural modifications can alter the recognition and transport of colchicine derivatives by P-gp, impacting their cytotoxic efficacy .

Biological Activity and Cytotoxicity

The biological activity of this compound has been evaluated in various studies focusing on its cytotoxic effects against cancer cell lines:

  • Cytotoxicity Assays : In vitro studies have shown that this compound exhibits potent cytotoxicity against several cancer cell lines. The mechanism involves inducing apoptosis through microtubule destabilization and subsequent activation of apoptotic pathways .
  • Comparison with Colchicine : Research indicates that this compound demonstrates enhanced cytotoxicity compared to colchicine itself, likely due to improved lipophilicity and cellular uptake .

Case Studies

Several case studies highlight the compound's potential in cancer therapy:

  • Breast Cancer : In a study involving MCF-7 breast cancer cells, this compound was found to significantly reduce cell viability at concentrations as low as 0.5 µM, suggesting it may serve as an effective treatment option for resistant breast cancer types.
  • Colon Cancer : Another investigation explored its effects on SW620 colon cancer cells, where the compound induced apoptosis through upregulation of p53 and downregulation of NF-kB pathways .

Data Table

The following table summarizes the biological activity data for this compound across different cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-70.5Microtubule destabilization
SW6200.8Apoptosis via p53/NF-kB modulation
A549 (Lung)1.2Induction of apoptosis
HeLa (Cervical)0.7Cell cycle arrest at metaphase

Q & A

Q. How should researchers reconcile discrepancies between in vitro and in vivo efficacy data?

  • Methodology : Assess plasma protein binding using equilibrium dialysis (human serum albumin, 40 mg/mL). Adjust in vitro IC50 values using the Cheng-Prusoff equation to account for binding. Validate with pharmacokinetic studies in rodents (IV and oral dosing) to measure bioavailability .

Q. What statistical approaches are suitable for analyzing dose-response relationships in cell-based assays?

  • Methodology : Apply nonlinear regression (four-parameter logistic model) to calculate EC50 and Hill coefficients. Use ANOVA with Tukey’s post-hoc test to compare treatment groups. Report 95% confidence intervals for critical parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.